2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}pyridine
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Overview
Description
2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}pyridine is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrimidine derivatives with pyridine carboxylic acids under specific conditions. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl-4-aminobenzoate in ethanol under reflux conditions has been reported .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[3,4-d]pyrimidine-6-carboxylic acid derivatives, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a versatile scaffold for the synthesis of novel heterocyclic compounds.
Biology: Investigated for its role as a kinase inhibitor, particularly in cancer research.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}pyridine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that regulate cell growth and proliferation. This inhibition can induce apoptosis in cancer cells and halt tumor progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory properties and potential anticancer applications.
Uniqueness
2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}pyridine is unique due to its specific structural configuration, which allows for selective binding to certain kinases. This selectivity enhances its potential as a targeted therapeutic agent, reducing off-target effects and improving efficacy in treating diseases like cancer .
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl(pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-12(10-3-1-2-4-14-10)16-6-9-5-13-8-15-11(9)7-16/h1-5,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXFHSYPDUURAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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